Ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate
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Overview
Description
Ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate typically involves the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with ethyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product through a condensation reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: A precursor in the synthesis of ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate.
Ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetate: A closely related compound with similar chemical properties.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Biological Activity
Ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound has the molecular formula C15H19NO4 and a molecular weight of approximately 277.32 g/mol. The compound features a dihydroisoquinoline moiety, which is significant in various biological applications. The synthesis typically involves a condensation reaction between 6,7-dimethoxy-3,4-dihydroisoquinoline and ethyl acetoacetate, often facilitated by bases such as sodium ethoxide or potassium carbonate .
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. Studies have shown its effectiveness against various bacterial strains and fungi. The mechanism of action appears to involve the disruption of microbial cell membranes and inhibition of key metabolic pathways.
Anticancer Activity
The compound has also been studied for its anticancer properties. It interacts with specific enzymes and receptors involved in cell proliferation pathways linked to cancer progression. Notably, it has demonstrated cytotoxic effects against several cancer cell lines, including colon and breast cancer cells. The observed effects include the induction of apoptosis and inhibition of tumor growth in vitro and in vivo models .
The biological activity of this compound can be attributed to its ability to bind with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular functions, such as those involved in DNA repair and cell cycle regulation.
- Receptor Modulation : It can modulate receptor activities that are pivotal in signaling pathways related to cancer cell survival and proliferation .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
Ethyl 2-(6-methoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate | C14H17NO3 | Lacks one methoxy group |
Ethyl 2-(3-methoxyisoquinolin-1(2H)-ylidene)acetate | C14H15NO4 | Different isoquinoline structure |
Ethyl 2-(5-methoxyisoquinolin-1(2H)-ylidene)acetate | C14H15NO4 | Different methoxy position |
This compound stands out due to its dual antimicrobial and anticancer activities coupled with its unique structural features .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Anticancer Activity : A study published in Phytotherapy Research demonstrated that this compound significantly reduced cell viability in HT29 human colon carcinoma cells through apoptosis induction mechanisms .
- Antimicrobial Efficacy : Research published in Journal of Medicinal Chemistry reported that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent for infections caused by these pathogens .
Properties
CAS No. |
40129-54-2 |
---|---|
Molecular Formula |
C15H19NO4 |
Molecular Weight |
277.31 g/mol |
IUPAC Name |
ethyl (2Z)-2-(6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-ylidene)acetate |
InChI |
InChI=1S/C15H19NO4/c1-4-20-15(17)9-12-11-8-14(19-3)13(18-2)7-10(11)5-6-16-12/h7-9,16H,4-6H2,1-3H3/b12-9- |
InChI Key |
VOIIGMYUSKJRLD-XFXZXTDPSA-N |
Isomeric SMILES |
CCOC(=O)/C=C\1/C2=CC(=C(C=C2CCN1)OC)OC |
Canonical SMILES |
CCOC(=O)C=C1C2=CC(=C(C=C2CCN1)OC)OC |
Origin of Product |
United States |
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